3-(1H-pyrrol-2-yl)propanoic Acid
Overview
Description
3-(1H-Pyrrol-2-yl)propanoic Acid belongs to the class of organic compounds known as substituted pyrroles . These are heterocyclic compounds containing a pyrrole ring substituted at one or more positions .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrrol-2-yl)propanoic Acid consists of a pyrrole ring attached to a propanoic acid group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-pyrrol-2-yl)propanoic Acid include a molecular weight of 139.15 g/mol . More detailed properties can be found in databases like PubChem .Scientific Research Applications
Antitubercular Agents
- Scientific Field : Medicinal Chemistry and Pharmacology .
- Application Summary : This compound is used in the synthesis of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase .
- Methods of Application : The compound is used in the synthesis of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazides .
- Results or Outcomes : Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .
Antifungal Agents
- Scientific Field : Medicinal Chemistry and Microbiology .
- Application Summary : This compound is used in the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which show potent antifungal activity .
- Methods of Application : The compound is used in the synthesis of enaminones from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates, which are then treated with a Lewis acid to afford indolizines .
- Results or Outcomes : The synthesized compounds showed robust antifungal effect, especially against six Candida spp., including two multidrug-resistant ones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1H-pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDSAQVXNZKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461147 | |
Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-2-yl)propanoic Acid | |
CAS RN |
408309-29-5 | |
Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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